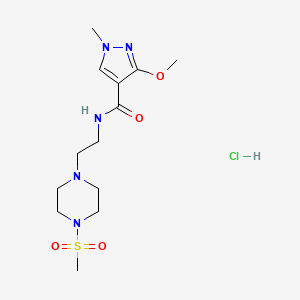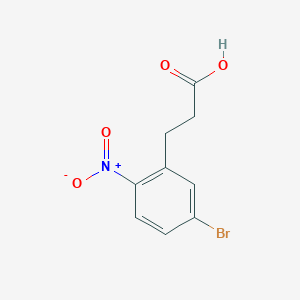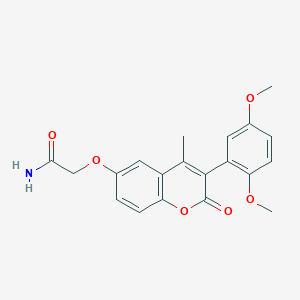![molecular formula C18H17FN2O2S B2995230 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097890-84-9](/img/structure/B2995230.png)
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea” is a complex organic molecule that contains several interesting functional groups. It has a urea group, which is an organic compound that has the functional group with the structure -NH2-CO-NH2. It also contains a fluorophenyl group, a furanyl group, and a thiophenyl group. These groups could potentially give this compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (the fluorophenyl group, the furanyl group, and the thiophenyl group), followed by their combination using suitable coupling reactions. The exact synthetic route would depend on the specific reactivity of these groups and the conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central urea group. The presence of the fluorine atom in the fluorophenyl group could potentially influence the electronic structure of the molecule due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The urea group could potentially participate in acid-base reactions, while the fluorophenyl, furanyl, and thiophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the urea group could potentially make this compound highly polar, which would influence its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Abdelrazek et al. (2010) explored the synthesis of new pyridine and naphthyridine derivatives using compounds similar to the target molecule. They investigated the dimerization reactions and the formation of various derivatives, including pyrazolo and pyrimido naphthyridine derivatives, which could have potential applications in medicinal chemistry and material science Abdelrazek et al., 2010.
Chemical Structure Analysis : Nagaraju et al. (2018) reported on the synthesis and crystal structure of a compound closely related to the target molecule. Their work provides insights into the structural aspects of such compounds, which is crucial for understanding their chemical properties and potential applications Nagaraju et al., 2018.
Potential in Organic Electronics : Research on phenothiazine derivatives by Kim et al. (2011) indicated that derivatives with furan as a conjugated linker, similar to the target compound, showed improved performance in dye-sensitized solar cells. This suggests potential applications in organic electronics and photovoltaic devices Kim et al., 2011.
Antimicrobial and Antifungal Properties : Alabi et al. (2020) investigated urea and thiourea derivatives for their antibacterial and antifungal activities. Compounds similar to the target molecule demonstrated significant inhibition against various bacterial and fungal strains, indicating potential for pharmaceutical applications Alabi et al., 2020.
Use in Polymer Solar Cells : Wang et al. (2018) studied urea-doped ZnO films in polymer solar cells. Their findings suggest that similar compounds to the target molecule can enhance the efficiency of solar cells, offering a pathway for improving renewable energy technologies Wang et al., 2018.
Potential in Organic Synthesis : Research on the preparation of fluoromethylated 1,3-dioxans by Dirinck et al. (1973) and Rao et al. (2005) involved compounds structurally related to the target molecule. These studies contribute to the field of organic synthesis, particularly in the context of preparing specialized organic compounds Dirinck et al., 1973; Rao et al., 2005.
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive, it could potentially be hazardous to handle. Additionally, the presence of the fluorine atom could potentially make this compound toxic if ingested or inhaled .
将来の方向性
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-5-3-13(4-6-15)10-20-18(22)21-11-16(14-7-9-24-12-14)17-2-1-8-23-17/h1-9,12,16H,10-11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIXPUDUBWPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)
![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)

![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)

![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)

![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995170.png)